4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C14H12F3NO2S and a molecular weight of 315.316 g/mol . This compound is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ring, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(trifluoromethyl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation can produce sulfonic acids .
Scientific Research Applications
4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide: This compound has a similar structure but with the trifluoromethyl group attached to a different position on the phenyl ring.
2-methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: This compound contains a thiazole ring in addition to the trifluoromethylphenyl group.
Uniqueness
4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group plays a crucial role in its reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
5173-95-5 |
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Molecular Formula |
C14H12F3NO2S |
Molecular Weight |
315.31 g/mol |
IUPAC Name |
4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H12F3NO2S/c1-10-6-8-11(9-7-10)21(19,20)18-13-5-3-2-4-12(13)14(15,16)17/h2-9,18H,1H3 |
InChI Key |
OKKLBZGYMORYHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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